trans-3-Hexene
Overview
Description
trans-3-Hexene is a linear olefin that is a subject of interest in various chemical processes due to its potential for conversion into heavier linear olefins. It is involved in catalytic processes that can be modulated to achieve desired outcomes in the production of different chemical compounds .
Synthesis Analysis
The synthesis of trans-3-Hexene and its isomers can be achieved through catalytic processes. For instance, a tandem Ru-catalyzed biphasic isomerisation/metathesis sequence has been utilized to convert trans-3-Hexene to heavier linear olefins. This process takes advantage of the difference in olefin metathesis and isomerisation rates by keeping the ionophilic metathesis catalyst in an ionic phase while the isomerisation catalyst is in another organic non-polar phase .
Molecular Structure Analysis
The molecular structure of trans-3-Hexene has been studied in various contexts. For example, the radical cations of trans-3-Hexene have been analyzed using electron spin resonance spectroscopy, revealing insights into the geometrical structure of the molecule, such as the planarity of the double bond . Additionally, the molecular structures of related compounds, such as cis- and trans-3-chloro-bicyclo[3,1,0]-hexane, have been investigated to understand the conformational differences between isomers .
Chemical Reactions Analysis
trans-3-Hexene undergoes various chemical reactions, including isomerization and hydroformylation. The isomerization of 1-hexene on H-ZSM-5 zeolite, for example, produces cis- and trans-2-hexene as principal products, indicating the versatility of trans-3-Hexene in chemical transformations . Moreover, trans-3-Hexene can be involved in hydrocarboalkoxylation reactions catalyzed by palladium complexes, which suggests its reactivity in the formation of acyl complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-3-Hexene are closely related to its behavior in various separation and catalytic processes. The separation of α-olefins and their corresponding isomers, such as trans-3-Hexene, is challenging due to their overlapping physical properties. However, the development of pillar trianglamine macrocycles has enabled the selective separation of 1-hexene over trans-3-Hexene, demonstrating the importance of molecular structure in separation techniques . Additionally, the photophysical behavior of related polyenes, such as hexatriene and octatetraene, provides insights into the properties of trans-3-Hexene and its potential for fluorescence emissions .
Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: Trans-3-Hexene is used in the synthesis of oligomers and aliphatic unsaturated polyesters . Oligomers are short polymers with a few repeating units, while polyesters are polymers formed by the reaction of a carboxylic acid and an alcohol.
- Methods of Application or Experimental Procedures: The oligomers are prepared from the ozonolysis of trans-3-Hexene . Ozonolysis is a process where ozone (O3) is used to cleave the double bonds in alkenes, forming smaller molecules. The aliphatic unsaturated polyesters are synthesized from trans-3-Hexene . The exact procedures and technical details would depend on the specific type of polyester being synthesized and the desired properties of the final product.
- Results or Outcomes: The result of these processes is the formation of oligomers and aliphatic unsaturated polyesters . These materials have a wide range of applications, including in the production of plastics, resins, and fibers. The exact properties and performance of the resulting materials would depend on the specific synthesis procedures and conditions used.
Application in Asymmetric Catalytic Epoxidation
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Trans-3-Hexene has been used to study the asymmetric catalytic epoxidation of various unfunctionalized alkenes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms.
- Methods of Application or Experimental Procedures: The process involves using a C2-symmetrical, 1,1′-binaphthyl-2,2′-dimethylene-bridged ansa-Bis (1-indenyl)titanium dichloride complex as the catalyst . The exact procedures and technical details would depend on the specific type of alkene being epoxidized and the desired properties of the final product.
- Results or Outcomes: The result of this process is the formation of epoxides from unfunctionalized alkenes . These epoxides have a wide range of applications, including in the production of plastics, resins, and pharmaceuticals. The exact properties and performance of the resulting materials would depend on the specific synthesis procedures and conditions used.
Application in Gas Phase Thermochemistry
- Specific Scientific Field: Thermochemistry
- Summary of the Application: Trans-3-Hexene has been used in the study of gas phase thermochemistry . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.
- Methods of Application or Experimental Procedures: The process involves measuring the heat of formation (ΔfH°) of trans-3-Hexene in the gas phase . The exact procedures and technical details would depend on the specific type of thermochemical analysis being conducted.
- Results or Outcomes: The result of this process is the determination of the heat of formation of trans-3-Hexene in the gas phase . This information is valuable for understanding the energetics of chemical reactions involving trans-3-Hexene.
Safety And Hazards
properties
IUPAC Name |
(E)-hex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891265 | |
Record name | (3E)-3-Hexene | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Alkenes, C6 | |
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Record name | 3-Hexene | |
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Record name | trans-3-Hexene | |
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Vapor Pressure |
165.0 [mmHg] | |
Record name | 3-Hexene | |
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Product Name |
trans-3-Hexene | |
CAS RN |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
Record name | trans-3-Hexene | |
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Record name | 3-Hexene | |
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Record name | 3-Hexene, (3E)- | |
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Record name | trans-3-Hexene | |
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Record name | Alkenes, C6 | |
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Record name | Alkenes, C13-14 .alpha.- | |
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Record name | (3E)-3-Hexene | |
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Record name | Alkenes, C6 | |
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Record name | trans-hex-3-ene | |
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Record name | Hex-3-ene | |
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Record name | Alkenes, C13-14 α | |
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Record name | 3-HEXENE, (3E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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